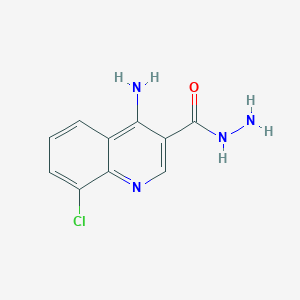

4-Amino-8-chloroquinoline-3-carbohydrazide

Description

BenchChem offers high-quality 4-Amino-8-chloroquinoline-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-8-chloroquinoline-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-8-chloroquinoline-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c11-7-3-1-2-5-8(12)6(10(16)15-13)4-14-9(5)7/h1-4H,13H2,(H2,12,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLCBPOTKUEMMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Cl)C(=O)NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 8 Chloroquinoline 3 Carbohydrazide and Analogues

Strategies for Quinoline (B57606) Ring System Assembly

The construction of the 4-amino-8-chloroquinoline core is the foundational step in the synthesis of the target compound. Various classical and modern synthetic reactions can be employed to assemble this bicyclic heteroaromatic system, each with its own set of advantages and limitations.

Pfitzinger Reaction Protocols for Quinoline Carboxylic Acid Precursors

The Pfitzinger reaction, a well-established method for synthesizing quinoline-4-carboxylic acids, traditionally involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism initiates with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline ring. wikipedia.org

However, the direct synthesis of a 4-amino-substituted quinoline via the classical Pfitzinger reaction is not straightforward. To achieve the desired 4-amino-8-chloroquinoline-3-carboxylic acid precursor, modifications to the standard protocol are necessary. One potential, though less common, approach could involve the use of a substituted isatin, such as 5-chloro-7-amino isatin, which upon reaction with an appropriate carbonyl compound, could theoretically yield the desired substitution pattern. Another strategy involves the use of a carbonyl compound that already contains a protected amino group, which can be deprotected in a subsequent step. The choice of base and solvent is critical in these reactions, with potassium hydroxide (B78521) in a protic solvent being a common system. wikipedia.org

Vilsmeier–Haack Reaction for Functionalized Quinoline Intermediates

The Vilsmeier-Haack reaction offers a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org In the context of quinoline synthesis, this reaction is particularly useful for preparing 2-chloro-3-formylquinolines from N-arylacetamides. researchgate.netresearchgate.netniscpr.res.inchemijournal.com This approach is highly relevant to the synthesis of the target compound as the 3-formyl group can serve as a precursor to the 3-carbohydrazide moiety.

The synthesis would commence with a suitably substituted acetanilide (B955), specifically N-(2-chloro-5-nitrophenyl)acetamide. The Vilsmeier-Haack cyclisation of this precursor, using a reagent prepared from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF), would yield 8-chloro-4-nitroquinoline-3-carbaldehyde. The nitro group at the 4-position can then be reduced to an amino group in a subsequent step, for instance, using a reducing agent like tin(II) chloride or through catalytic hydrogenation. This two-step sequence provides a viable route to a key intermediate, 4-amino-8-chloroquinoline-3-carbaldehyde, which can then be further elaborated to the final carbohydrazide (B1668358). The reaction conditions for the Vilsmeier-Haack cyclisation typically involve heating the acetanilide with the pre-formed Vilsmeier reagent. niscpr.res.in

Multicomponent Reaction Approaches for Quinoline Carbohydrazide Derivatives

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules in a single pot. researchgate.netrsc.org Several MCRs have been developed for the synthesis of quinoline derivatives, including those incorporating a carbohydrazide functionality. researchgate.net These reactions often proceed via a domino sequence of reactions, such as Knoevenagel condensation, Michael addition, and cyclization. researchgate.net

A typical MCR for the synthesis of quinoline carbohydrazide derivatives might involve the reaction of an aniline, an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or an acetoacetate (B1235776) derivative), and a hydrazide component. researchgate.net To synthesize 4-amino-8-chloroquinoline-3-carbohydrazide using this approach, one would need to select the starting materials with the appropriate substitution pattern. For instance, using 2-chloroaniline, an aldehyde, and a cyanoacetohydrazide derivative could potentially lead to the desired quinoline core with the necessary functionalities in place or in a form that can be easily converted. The choice of catalyst, often a base like piperidine (B6355638) or an acid, and the reaction medium are crucial for the success of these reactions. researchgate.net

Carbohydrazide Moiety Formation via Ester Hydrazinolysis

Once the 4-amino-8-chloroquinoline-3-carboxylic acid or its corresponding ester is synthesized, the next crucial step is the formation of the carbohydrazide moiety. This is most commonly achieved through the hydrazinolysis of a corresponding ester. rsc.org The ester, typically an ethyl or methyl ester, is reacted with hydrazine (B178648) hydrate (B1144303), often in a suitable solvent like ethanol. rsc.org

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group and the formation of the desired carbohydrazide. This reaction is generally high-yielding and is a standard procedure in the synthesis of hydrazide derivatives. For the synthesis of 4-amino-8-chloroquinoline-3-carbohydrazide, the corresponding ethyl or methyl 4-amino-8-chloroquinoline-3-carboxylate would be refluxed with an excess of hydrazine hydrate in ethanol.

| Starting Material | Reagent | Product | Reference |

| Ethyl 4-amino-8-chloroquinoline-3-carboxylate | Hydrazine hydrate | 4-Amino-8-chloroquinoline-3-carbohydrazide | rsc.org |

| Substituted Acid Chlorides | Hydrazine monohydrate | Corresponding Hydrazides | rsc.org |

| Trimethylacetyl chloride | Hydrazine | Pivaloyl hydrazide | orgsyn.org |

Derivatization Strategies for C-4 Amino and C-8 Chloro Positions

The 4-amino and 8-chloro substituents on the quinoline ring offer opportunities for further derivatization to create a library of analogues with potentially modulated biological activities.

The 4-amino group can be derivatized through various reactions common for primary aromatic amines. For instance, it can undergo acylation with acid chlorides or anhydrides to form amides, or react with aldehydes and ketones to form Schiff bases. Furthermore, the amino group can be a handle for the introduction of various side chains through nucleophilic substitution reactions on appropriate substrates. nih.gov

The 8-chloro group, being on an aromatic ring, is generally less reactive towards nucleophilic substitution than a chloro group at the 4-position. However, under specific conditions, such as the use of strong nucleophiles and potentially high temperatures or the use of a catalyst, nucleophilic aromatic substitution (SNAr) can be achieved. This allows for the introduction of various functionalities, such as alkoxy, aryloxy, or amino groups, at the C-8 position. The reactivity of the 8-chloro group can be influenced by the electronic nature of other substituents on the quinoline ring.

A common synthetic strategy involves starting with a 4,8-dichloroquinoline (B1582372) precursor. The greater reactivity of the 4-chloro group allows for its selective substitution with an amine to introduce the 4-amino group, leaving the 8-chloro group intact for subsequent derivatization if desired. nih.govmdpi.com

| Position | Reaction Type | Reagents | Resulting Functional Group | Reference |

| C-4 | Nucleophilic Aromatic Substitution | Amines | Substituted Amino | nih.gov |

| C-4 | Acylation | Acid Chlorides/Anhydrides | Amide | - |

| C-4 | Schiff Base Formation | Aldehydes/Ketones | Imine | - |

| C-8 | Nucleophilic Aromatic Substitution | Strong Nucleophiles (e.g., alkoxides, amines) | Alkoxy, Amino, etc. | nih.govmdpi.com |

Green Chemistry Approaches in Quinoline Carbohydrazide Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies, and the synthesis of quinoline derivatives is no exception. mdpi.com Green chemistry principles, such as the use of safer solvents, catalysts, and energy-efficient reaction conditions, are increasingly being applied to the synthesis of these important heterocycles.

Multicomponent reactions, as discussed in section 2.1.3, are inherently green due to their high atom economy and the reduction of waste from intermediate isolation and purification steps. researchgate.net Conducting these reactions in greener solvents like water or ethanol, or even under solvent-free conditions, further enhances their environmental credentials. researchgate.net Microwave-assisted synthesis has also emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions. mdpi.com The application of microwave irradiation to the synthesis of 4-aminoquinoline (B48711) derivatives has been reported to be effective. mdpi.com

The use of reusable and non-toxic catalysts is another key aspect of green chemistry. For the synthesis of quinoline derivatives, various solid acid catalysts, clays, and zeolites are being explored as alternatives to traditional corrosive and hazardous acid catalysts. These catalysts can often be easily recovered and reused, minimizing waste and environmental impact.

Catalytic Methodologies in Synthetic Routes for Quinoline Derivatives

The synthesis of quinoline derivatives has been significantly advanced by the development of various catalytic methodologies. These approaches offer advantages such as milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods. Transition metal catalysis, in particular, has emerged as a powerful tool for the construction and functionalization of the quinoline scaffold.

Palladium-catalyzed reactions have been extensively explored for the synthesis of 4-aminoquinolines. nih.gov These methods provide a mild and convenient alternative to traditional nucleophilic aromatic substitution (SNAr) chemistry. nih.gov For instance, the coupling of amines with 4-haloquinolines can be efficiently achieved using a palladium catalyst. nih.gov A notable example is the use of Pd(OAc)₂ with the DPEphos ligand and K₃PO₄ as a base, which has proven effective for the formation of the C-N bond in 4-aminoquinolines. nih.gov

Cascade reactions catalyzed by palladium also offer a direct route to 4-aminoquinoline derivatives. acs.org A [5 + 1] cascade annulation of isocyanides with functionalized enaminones has been developed, providing access to these compounds in high yields under mild conditions. acs.org The choice of palladium catalyst and base is crucial for the success of this transformation, with Pd(dppf)₂Cl₂ and Cs₂CO₃ being identified as an effective combination. nih.gov Furthermore, palladium-catalyzed intermolecular oxidative cyclization of N-arylenamines with isocyanides via double sp² C-H bond cleavage represents another innovative approach to 3-carbonyl-4-aminoquinolines. nih.gov

The following table summarizes representative palladium-catalyzed methodologies for the synthesis of 4-aminoquinoline derivatives.

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / DPEphos / K₃PO₄ | Amine and 4-haloquinoline | 4-Aminoquinolines | Mild and convenient alternative to SNAr | nih.gov |

| Pd(dppf)₂Cl₂ / Cs₂CO₃ | 2-Iodo-aryl-enaminones and alkylisocyanide | 2-Carbonyl-4-aminoquinolines | Efficient cascade reaction | nih.gov |

| Pd(OAc)₂ / 1,10-phenanthroline (B135089) / Cu(OAc)₂ | N-arylenamines and isocyanides | 3-Carbonyl-4-aminoquinolines | Intermolecular oxidative cyclization via double sp² C-H bond cleavage | nih.gov |

Copper-catalyzed reactions have also been widely employed in the synthesis of quinoline derivatives. acs.orgrsc.org These methods are often advantageous due to the lower cost and toxicity of copper catalysts compared to palladium. Copper-catalyzed three-component cascade cyclization of diaryliodonium salts, alkynyl sulfides, and nitriles has been developed for the synthesis of quinoline-4-thiols. acs.org This methodology exhibits broad substrate scope and excellent regioselectivity under mild conditions. acs.org

Domino reactions catalyzed by copper, involving enaminones and 2-bromo- or 2-iodobenzaldehydes, provide another route to various quinoline derivatives. rsc.org Additionally, N-heterocyclic carbene copper complexes have been utilized to catalyze the indirect Friedländer reaction from 2-aminobenzyl alcohol and aryl ketones, using DMSO as an oxidant at room temperature. nih.gov

The following table presents examples of copper-catalyzed synthetic routes to quinoline derivatives.

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Copper catalyst | Diaryliodonium salts, alkynyl sulfides, and nitriles | Quinoline-4-thiols | Three-component cascade cyclization with excellent regioselectivity | acs.org |

| Copper catalyst | Enaminones and 2-bromo- or 2-iodobenzaldehydes | Quinoline derivatives | Domino reaction consisting of aldol (B89426) reaction, C(aryl)–N bond formation, and elimination | rsc.org |

| N-heterocyclic carbene copper complex | 2-Aminobenzyl alcohol and aryl ketones | Quinolines | Indirect Friedländer reaction at room temperature with DMSO as an oxidant | nih.gov |

Beyond palladium and copper, other transition metals such as rhodium and cobalt have also been utilized in the catalytic synthesis of quinolines. mdpi.com For instance, rhodium catalysts can facilitate the ortho-C–H bond activation of aromatic amines and mediate their subsequent cyclization to form substituted quinolines. mdpi.com Ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles offers a convenient one-pot synthesis of quinolines under mild conditions. mdpi.com

Structural Elucidation and Advanced Characterization Techniques for Quinoline Carbohydrazides

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the structure of organic molecules. Each technique probes different aspects of the molecular structure, and together they provide a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. For the quinoline (B57606) ring system, aromatic protons would typically appear in the downfield region (δ 7.0-9.0 ppm). The protons of the amino (-NH₂) and hydrazide (-NHNH₂) groups would appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The quinoline ring would show several signals in the aromatic region (δ 110-150 ppm). The carbonyl carbon (C=O) of the carbohydrazide (B1668358) group would be expected to appear significantly downfield (δ > 160 ppm).

Hypothetical ¹H and ¹³C NMR Data This table is for illustrative purposes only and does not represent experimental data for the target compound.

| Assignment | Hypothetical ¹H NMR (δ ppm) | Hypothetical ¹³C NMR (δ ppm) |

|---|---|---|

| Quinoline Aromatic CH | 7.5 - 8.9 | 120 - 148 |

| Quinoline Quaternary C | - | 115 - 150 |

| C=O (Carbonyl) | - | ~165 |

| -NH₂ (Amino) | Broad singlet | - |

| -NH-NH₂ (Hydrazide) | Broad singlets | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 4-Amino-8-chloroquinoline-3-carbohydrazide would be expected to show characteristic absorption bands.

Expected IR Absorption Bands This table is for illustrative purposes only and does not represent experimental data for the target compound.

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (Amino and Hydrazide) | 3400 - 3200 |

| C-H stretch (Aromatic) | 3100 - 3000 |

| C=O stretch (Amide I) | ~1660 |

| C=N and C=C stretch (Quinoline ring) | 1620 - 1450 |

| C-Cl stretch | 800 - 600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Amino-8-chloroquinoline-3-carbohydrazide (Molecular Formula: C₁₀H₉ClN₄O), the molecular ion peak ([M]⁺) would confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula. The fragmentation pattern would likely involve the loss of the hydrazide group and fragmentation of the quinoline ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds with conjugated systems like the quinoline ring. The spectrum would be expected to show strong absorptions in the UV region, corresponding to π→π* transitions of the aromatic system.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimental values should closely match the theoretical percentages calculated from the molecular formula (C₁₀H₉ClN₄O), providing crucial evidence for the compound's purity and identity.

Theoretical Elemental Composition This table is for illustrative purposes only and does not represent experimental data for the target compound.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 50.75 |

| Hydrogen (H) | 3.83 |

| Chlorine (Cl) | 14.98 |

| Nitrogen (N) | 23.67 |

| Oxygen (O) | 6.76 |

Computational and Theoretical Investigations of Quinoline Carbohydrazides

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsemanticscholar.org This method is instrumental in understanding the interactions between a ligand, such as 4-Amino-8-chloroquinoline-3-carbohydrazide, and its biological target, typically a protein or enzyme. The primary goal of molecular docking is to identify the most likely binding mode and to estimate the binding affinity, often expressed as a docking score.

In studies involving quinoline-3-carbohydrazide (B3054276) derivatives, molecular docking has been utilized to investigate their potential as inhibitors of various enzymes. For instance, derivatives of 4-hydroxyquinoline-3-carbohydrazide (B12215663) have been docked into the active site of HIV-1 integrase. nih.gov These studies revealed that the carboxylic and hydroxyl groups of the quinoline (B57606) scaffold are capable of chelating with Mg²⁺ ions in the enzyme's active site, a crucial interaction for inhibitory activity. nih.gov The orientation of the designed scaffold within the active site was found to be similar to that of known HIV integrase inhibitors, suggesting that the quinoline-3-carbohydrazide framework is a viable template for further structural modifications to enhance potency. semanticscholar.org

Similarly, docking studies of quinoline-3-carbohydrazide derivatives as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for antihyperglycemic agents, have identified key amino acid residues responsible for binding. researchgate.net These interactions often involve hydrogen bonding with residues such as Arg24, Asp48, Glu115, Lys116, Lys120, Cys215, Ser216, and Ala217. researchgate.net The insights generated from these docking studies are invaluable for designing more potent and selective inhibitors.

The general procedure for such a docking study involves the preparation of both the ligand and the target protein structures. The protein structure is typically obtained from the Protein Data Bank (PDB), while the ligand's three-dimensional structure is generated and optimized using computational chemistry software. The docking process then systematically explores various conformations of the ligand within the binding site of the protein, and a scoring function is used to rank the resulting poses.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. allsubjectjournal.com These models are built by finding a statistically significant correlation between a set of molecular descriptors and the observed activity. QSAR plays a crucial role in drug design by enabling the prediction of the activity of novel compounds without the need for their synthesis and experimental testing. allsubjectjournal.com

For quinoline derivatives, 2D and 3D-QSAR models have been developed to understand the structural requirements for their biological activities, such as antitubercular and antimalarial effects. nih.govnih.govmdpi.com A 3D-QSAR analysis of ring-substituted quinolines with anti-tuberculosis activity has been performed using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques.

In a study on quinolinone-based thiosemicarbazones as anti-tuberculosis agents, a QSAR model suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in the observed activity. nih.gov For a series of quinoline derivatives with activity against Plasmodium falciparum, a 2D-QSAR model indicated that molar refractivity and van der Waals volume negatively contribute to the activity, while the presence of lipophilic groups and hydrogen-bond acceptors is favorable. mdpi.com

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.gov The underlying principle of CoMFA is that the biological activity of a molecule is related to its shape and electronic properties, which govern its interaction with the target receptor.

In a CoMFA study, the molecules in the dataset are aligned based on a common substructure. Then, the steric and electrostatic fields around each molecule are calculated at the intersections of a 3D grid. These field values are then used as independent variables in a partial least squares (PLS) analysis to build a QSAR model. The results of a CoMFA study are often visualized as 3D contour maps, which highlight the regions around the molecule where modifications to the steric and electrostatic properties are likely to increase or decrease the biological activity. nih.gov For ring-substituted quinolines with anti-tuberculosis activity, CoMFA models have been generated to identify features that can be incorporated into the quinoline framework to improve their potency. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dergipark.org.trnih.gov DFT calculations can provide valuable information about a molecule's geometry, electronic properties, and reactivity. For 4-Amino-8-chloroquinoline-3-carbohydrazide, DFT can be used to understand the influence of the amino and chloro substituents on the electronic properties of the quinoline ring system.

Studies on related compounds, such as 6-chloroquinoline, have shown that the chlorine substitution significantly alters the reactive nature of the quinoline moiety. dergipark.org.tr DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can be employed to optimize the molecular geometry and calculate various electronic parameters. dergipark.org.trnih.gov

Key electronic properties that can be derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is an indicator of the molecule's excitability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule and is useful for identifying sites that are prone to electrophilic and nucleophilic attack.

Atomic Charges: The distribution of charges on the individual atoms of a molecule can be calculated, providing insights into its polarity and intermolecular interactions.

In a study of 8-chloroquinoline-2-carbaldehyde, DFT calculations were used to obtain the optimized geometry, vibrational frequencies, and electronic properties. siftdesk.org The natural bond orbital (NBO) analysis from these calculations helps in understanding charge delocalization within the molecule. siftdesk.org Such analyses for 4-Amino-8-chloroquinoline-3-carbohydrazide would elucidate the electronic effects of the substituents at the 4 and 8 positions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.comnih.gov These simulations provide detailed information about the conformational flexibility of molecules and the stability of ligand-protein complexes. Conformational analysis, the study of the energetics between different rotational isomers (rotamers), is essential for understanding the three-dimensional structure of a molecule and its interactions with biological targets. lumenlearning.comlibretexts.org

For quinoline derivatives, MD simulations have been employed to assess the stability of their complexes with various protein targets. nih.govmdpi.com A typical MD simulation involves solving Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their dynamic behavior. The stability of a protein-ligand complex can be evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. mdpi.com

In a study of quinoline-3-carboxamide (B1254982) derivatives, MD simulations were performed to gain insight into the stability and structural flexibility of the docked complexes with various kinases. mdpi.com The analysis of the RMSD of the protein-ligand complex, the protein alone, and the ligand alone can confirm the stability of the secondary structure of the protein and the binding of the ligand throughout the simulation. mdpi.com Similarly, for other quinoline derivatives, MD simulations have been used to analyze conformational stability, residue flexibility, compactness, and hydrogen bonding patterns, providing a deeper understanding of their inhibitory mechanisms. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological activity. nih.govarabjchem.orgdovepress.com A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that are likely to be active, a process known as virtual screening. nih.govdovepress.com

For quinoline-3-carbohydrazide derivatives, a pharmacophore model was developed based on known antioxidant agents. nih.gov This model, containing features such as an aromatic ring and hydrogen bond acceptors, was then used to screen chemical databases to identify new potential antioxidant compounds. nih.gov The identified compounds were subsequently synthesized and tested, validating the predictive power of the pharmacophore model. nih.gov

The development of a pharmacophore model typically involves the following steps:

Training Set Selection: A set of molecules with high biological activity is chosen.

Feature Identification: Common chemical features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, are identified among the training set molecules.

Hypothesis Generation: A number of pharmacophore hypotheses, representing different spatial arrangements of the identified features, are generated.

Model Validation: The best pharmacophore hypothesis is selected and validated for its ability to distinguish between active and inactive compounds.

In another study, a pharmacophore model for quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors was developed. arabjchem.org This five-point pharmacophore, consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings, was used to build a 3D-QSAR model and to guide the design of new inhibitors. arabjchem.org

Prediction of Drug-Likeness and Pharmacokinetic Properties

In the early stages of drug discovery, it is crucial to assess the "drug-likeness" and pharmacokinetic properties of potential drug candidates. Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. nih.gov Pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME), determine the fate of a drug in the body. Computational models are widely used to predict these properties, helping to prioritize compounds for further development. researchgate.netcmjpublishers.com

A commonly used rule for assessing drug-likeness is Lipinski's Rule of Five, which states that orally active drugs generally have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A logP (a measure of lipophilicity) not greater than 5.

For various quinoline derivatives, in silico ADME predictions have been performed to evaluate their pharmacokinetic profiles. mdpi.com Computational tools can predict a range of properties, including aqueous solubility, blood-brain barrier penetration, and potential for inhibition of cytochrome P450 enzymes. mdpi.com For instance, the physicochemical properties, drug-likeness, and bioactivity of pyridine-4-carbohydrazide derivatives have been evaluated using chemoinformatics platforms. cmjpublishers.com These predictions are essential for identifying compounds with favorable pharmacokinetic properties and a higher probability of success in clinical trials.

Structure Activity Relationship Sar Studies of Quinoline Carbohydrazide Derivatives

Influence of Substitutions on the Quinoline (B57606) Core

The quinoline nucleus is a critical pharmacophore, and substitutions at various positions can dramatically alter the efficacy, selectivity, and nature of the biological response.

Role of Substituents at the C-4 Amino Position

The amino group at the C-4 position is a key site for modification in the development of biologically active quinoline derivatives, particularly in the context of antimalarial agents. Structure-activity relationship studies have consistently shown that a basic aminoalkyl side chain attached to the C-4 amino group is essential for potent activity.

Key findings regarding substitutions at this position include:

Side Chain Length: The length of the alkyl chain connecting the C-4 nitrogen to another basic nitrogen is a critical determinant of activity, especially against drug-resistant parasite strains. A chain length of four to five carbons between the nitrogen atoms is often considered optimal for antimalarial activity, as seen in the classic 4-aminoquinoline (B48711) drug, chloroquine (B1663885). youtube.com Studies on a wide range of 4-aminoquinolines have shown that side chains with either very short (≤3 carbons) or long (≥10 carbons) lengths are necessary, though not solely sufficient, for activity against chloroquine-resistant P. falciparum. nih.gov

Terminal Amino Group: A terminal tertiary amine in the side chain is a common feature of highly active compounds. youtube.com Modification of this group, for instance by introducing a hydroxyl group on one of the ethyl substituents (as in hydroxychloroquine), can lead to reduced toxicity. youtube.com

Incorporation of Aromatic Moieties: Replacing the alkyl side chain with a structure containing an aromatic ring can modulate both activity and toxicity. For example, the introduction of a p-hydroxyanilino ring in the side chain, as seen in amodiaquine, results in a compound that is more potent than chloroquine and remains effective against many chloroquine-resistant strains. researchgate.net

In a series of synthesized 4-aminoquinoline derivatives tested for cytotoxic effects against human breast tumor cell lines (MCF7 and MDA-MB468), modifications at the C-4 amino position significantly influenced activity. The compound N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerged as the most active in the series, being particularly potent against MDA-MB 468 cells. nih.gov

Table 1: Cytotoxicity of C-4 Substituted 4-Aminoquinoline Derivatives

| Compound | Substituent at C-4 Amino Position | GI₅₀ (μM) vs. MDA-MB468 Cells | GI₅₀ (μM) vs. MCF-7 Cells | Reference |

|---|---|---|---|---|

| Butyl-(7-chloro-quinolin-4-yl)-amine | -NH-(CH₂)₃-CH₃ | 11.01 | 51.57 | nih.gov |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | -NH-(CH₂)₂-N(CH₃)₂ | 7.35 | 10.85 | nih.gov |

| Chloroquine | -NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂ | 24.36 | 20.72 | nih.gov |

Impact of Halogenation at the C-8 Chloro Position

The position and nature of halogen substituents on the quinoline ring are paramount for biological activity. While extensive research has highlighted the importance of a chlorine atom at the C-7 position for antimalarial efficacy, the role of a substituent at the C-8 position is more complex and activity-dependent.

For antimalarial 4-aminoquinolines, SAR studies have established that:

An electron-withdrawing group, typically a chlorine atom, at the C-7 position is essential for high potency. youtube.comnih.govresearchgate.net This substituent is believed to influence the pKa of the quinoline ring nitrogen, which is crucial for drug accumulation in the parasite's acidic food vacuole. nih.govresearchgate.net

Substitution at the C-8 position is generally detrimental to antimalarial activity. The introduction of even a small methyl group at C-8 has been shown to result in a complete loss of activity. youtube.com

However, for other biological activities, the C-8 position is considered decisive. nih.gov In the context of antimicrobial agents, halogenation of the quinoline ring is a key strategy for enhancing potency. Studies on 8-hydroxyquinoline (B1678124) derivatives have demonstrated that mono- and di-chloro substitutions significantly improve antibacterial activity against pathogens like Staphylococcus aureus. bepls.comresearchgate.net Specifically, 5-chloro-8-hydroxyquinoline (B194070) (cloxyquin) and 5,7-dichloro-8-hydroxyquinoline displayed potent antimicrobial effects. bepls.comresearchgate.net This suggests that while a C-8 chloro group may be unfavorable for antimalarial action, it could be beneficial for other therapeutic applications, such as antimicrobial or anticancer activities, where different mechanisms of action are at play. biointerfaceresearch.com

Effects of Substitutions at the C-3 Carbohydrazide (B1668358) Position

The carbohydrazide moiety (-CO-NH-NH₂) at the C-3 position is a versatile functional group that serves both as a pharmacophore itself and as a crucial linker for further molecular elaboration. While direct substitutions on the internal atoms of the carbohydrazide are not extensively reported, its presence is fundamental for creating diverse libraries of derivatives.

The primary role of the C-3 carbohydrazide in SAR studies is as a synthetic handle. It readily reacts with aldehydes, isothiocyanates, and other reagents to form more complex structures, such as N-arylidene derivatives or heterocyclic rings. nih.govnih.govutmb.edu For instance, 2-chloroquinoline-3-carbohydrazide (B12847495) has been shown to exhibit high catalytic activity in the oxidation of catechol when complexed with copper, indicating the electronic influence of the carbohydrazide group on the quinoline system. mdpi.com The antioxidant potential of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) derivatives has also been investigated, where the carbohydrazide group plays a role in mapping to pharmacophore models developed from known antioxidant agents. nih.gov

The significance of the C-3 carbohydrazide is therefore primarily realized through its conversion into other functional groups, as detailed in the following sections.

Modifications to the Carbohydrazide Side Chain

The terminal nitrogen of the carbohydrazide side chain is a prime target for chemical modification, leading to derivatives with profoundly different structural and biological properties.

N-Arylidene Derivatives and Their Structural Activity Modulations

Condensation of the terminal hydrazide nitrogen with various aromatic aldehydes yields N-arylidene carbohydrazide derivatives, also known as Schiff bases. This class of compounds has been explored for numerous biological activities, with the nature and position of substituents on the arylidene ring playing a critical role in modulating potency.

In a comprehensive study, a series of thirty N-arylidenequinoline-3-carbohydrazides were synthesized and evaluated as inhibitors of the enzyme β-glucuronidase. nih.gov The study provided clear SAR insights:

Hydroxyl (-OH) Substitutions: The presence and position of hydroxyl groups on the arylidene ring were highly influential. A derivative with a 2,5-dihydroxy substitution (Compound 11 ) was the most potent inhibitor in the series, with an IC₅₀ value over 20 times better than the standard. Compounds with a single hydroxyl group at position 2 (Compound 2 ) or 4 (Compound 4 ) also showed excellent activity.

Methoxy (-OCH₃) Substitutions: Methoxy groups also contributed to activity, with a 2-hydroxy-3-methoxy substituted analog (Compound 10 ) showing potent inhibition.

Halogen Substitutions: A chlorine atom at position 4 of the arylidene ring (Compound 21 ) resulted in strong inhibitory activity.

Unsubstituted Ring: The compound with an unsubstituted phenyl ring (Compound 1 ) demonstrated significant activity, serving as a baseline for comparing substituted analogs.

Table 2: β-Glucuronidase Inhibitory Activity of Selected N-Arylidenequinoline-3-Carbohydrazides

| Compound | Substituent (R) on Arylidene Ring | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 11 | 2,5-di-OH | 2.11 ± 0.05 | nih.gov |

| 10 | 2-OH, 3-OCH₃ | 2.73 ± 0.06 | nih.gov |

| 2 | 2-OH | 3.13 ± 0.10 | nih.gov |

| 21 | 4-Cl | 4.11 ± 0.15 | nih.gov |

| 4 | 4-OH | 5.12 ± 0.20 | nih.gov |

| 1 | H | 21.12 ± 0.45 | nih.gov |

| Standard (D-saccharic acid 1,4 lactone) | - | 48.4 ± 1.25 | nih.gov |

Heterocyclic Ring Incorporations (e.g., Triazole, Thiadiazole, Oxadiazole, Pyrazole)

The carbohydrazide functional group is a key intermediate for the synthesis of various five-membered aromatic heterocycles (azoles). By cyclizing the carbohydrazide side chain, hybrid molecules are created that merge the pharmacophore of the quinoline ring with that of an azole ring, often leading to synergistic or novel biological activities. nih.gov

Triazoles: Quinoline derivatives incorporating a 1,2,4-triazole (B32235) ring have demonstrated significant antimicrobial and antidiabetic activities. nih.govnih.gov For example, compounds synthesized from 4-hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide (B12050216) were cyclized to form triazole intermediates, which were then further derivatized to yield potent antimicrobial agents with MIC values as low as 6.25 µg/mL. nih.gov SAR studies of quinoline-triazole hybrids as α-amylase and α-glucosidase inhibitors indicated that the nature and position of substituents on an N-phenyl ring attached to the triazole were crucial for activity, with fluoro-substituted analogs showing particularly high potency. nih.gov

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring, when linked to a quinoline core, has been shown to produce compounds with notable antimicrobial properties. nih.gov A series of 3-(1,3,4-thiadiazole-2-yl)quinoline derivatives were synthesized and showed activity against various bacterial strains. nih.gov The combination of quinoline with pyrazole (B372694) and thiadiazole has also been explored, yielding compounds with potential antimicrobial applications. researchgate.net

Oxadiazoles (B1248032): Hybrid molecules containing both quinoline and 1,3,4-oxadiazole (B1194373) rings have been investigated as antibacterial and anticancer agents. nih.goveresearchco.com A series of quinolin-8-yl[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate derivatives were synthesized, and several compounds showed excellent antibacterial potential against both Gram-positive and Gram-negative bacteria. eresearchco.com The combination of quinoline, oxadiazole, and a third heterocyclic moiety like pyrazole or isoxazole (B147169) has been shown to yield compounds with good antimicrobial activity. nih.gov

Pyrazoles: The carbohydrazide or hydrazone derivatives of quinolines are common precursors for pyrazole synthesis. nih.govekb.eg Numerous studies have reported that quinoline-pyrazole hybrids possess potent antibacterial and antifungal activities. researchgate.netnih.gov In one study, a series of quinoline derivatives bearing a pyrazole moiety were synthesized, with one compound showing fourfold the potency of the standard drug amphotericin B against C. albicans (MIC 0.12 µg/mL) and twofold the potency of gentamycin against P. vulgaris (MIC 0.98 µg/mL). nih.gov

Lack of Specific Research on Molecular Hybridization of 4-Amino-8-chloroquinoline-3-carbohydrazide

Following a comprehensive search of scientific literature, it has been determined that there is no specific published research focusing on the molecular hybridization of the compound 4-Amino-8-chloroquinoline-3-carbohydrazide. The existing body of research on quinoline derivatives is extensive; however, studies detailing the synthesis and bioactivity of molecular hybrids derived specifically from this scaffold are not available.

The research that has been conducted on related compounds, such as 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide and 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide, involves different substitution patterns on the quinoline ring. These differences in functional groups at key positions, such as the 4-amino and 8-chloro groups specified in the subject compound, would significantly alter the chemical properties and biological activities of any resulting hybrid molecules. Therefore, extrapolating findings from these related but structurally distinct molecules would not provide a scientifically accurate account for 4-Amino-8-chloroquinoline-3-carbohydrazide.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article on "" with a specific focus on "5.3. Molecular Hybridization Approaches to Enhance Bioactivity" for 4-Amino-8-chloroquinoline-3-carbohydrazide due to the absence of requisite data and research findings in the current scientific domain.

Table of Compounds Mentioned

Mechanistic Investigations of Quinoline Carbohydrazide Biological Activities in Vitro Studies

DNA-Targeting Mechanisms

The ability of a compound to interact with DNA is a key mechanism for many antimicrobial and cytotoxic agents. For 4-Amino-8-chloroquinoline-3-carbohydrazide, several DNA-targeting mechanisms have been investigated to elucidate its mode of action.

DNA gyrase, a type II topoisomerase found in bacteria, is an essential enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death. While the broader class of quinolones is well-known for targeting DNA gyrase, specific in vitro assay results for 4-Amino-8-chloroquinoline-3-carbohydrazide are not extensively detailed in publicly available literature. However, the structural similarity to other quinoline-based gyrase inhibitors suggests a potential for this compound to bind to the enzyme-DNA complex, thereby inhibiting its supercoiling activity. Further dedicated enzymatic assays are required to quantify its specific inhibitory concentration (IC₅₀) against various bacterial DNA gyrases.

In addition to bacterial DNA gyrase, eukaryotic topoisomerases are critical targets for anticancer drugs. These enzymes resolve topological problems in DNA during replication, transcription, and recombination. While the inhibitory effects of various quinoline (B57606) derivatives on human topoisomerases have been documented, specific in vitro studies detailing the activity of 4-Amino-8-chloroquinoline-3-carbohydrazide against topoisomerase I or II are not readily found in the current body of scientific literature. Research in this area would be valuable to understand its potential as an anticancer agent.

DNA intercalation is another mechanism by which small molecules can interfere with DNA processes. This involves the insertion of a planar molecule between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and subsequent inhibition of replication and transcription. The planar aromatic quinoline ring system present in 4-Amino-8-chloroquinoline-3-carbohydrazide suggests a possibility for such an interaction. However, specific experimental data from techniques such as UV-visible spectroscopy, fluorescence spectroscopy, or viscometry, which are typically used to study DNA intercalation, are not available for this particular compound.

Enzyme Inhibition Studies

Beyond direct DNA targeting, the biological activity of 4-Amino-8-chloroquinoline-3-carbohydrazide can also be attributed to its ability to inhibit specific enzymes that are vital for the survival of pathogenic organisms.

Glucosamine-6-phosphate synthase (G6PS) is a crucial enzyme in the hexosamine biosynthesis pathway, which is responsible for the production of amino sugars. These sugars are essential components of the bacterial cell wall. Inhibition of G6PS can, therefore, lead to a compromised cell wall and subsequent cell lysis. While G6PS is a validated target for antimicrobial drug discovery, there is a lack of specific in vitro studies that have evaluated the inhibitory potential of 4-Amino-8-chloroquinoline-3-carbohydrazide against this enzyme.

Enoyl-acyl carrier protein (ACP) reductase is a key enzyme in the bacterial fatty acid synthesis (FAS-II) pathway. This pathway is essential for building bacterial cell membranes. The inhibition of this enzyme disrupts membrane integrity and is a proven strategy for antibacterial therapy. Although various compounds have been identified as inhibitors of Enoyl ACP Reductase, specific data from in vitro inhibition assays for 4-Amino-8-chloroquinoline-3-carbohydrazide are not currently reported in the scientific literature.

3-Ketoacyl ACP Reductase Inhibition

The bacterial fatty acid synthesis (FASII) pathway is a crucial target for the development of novel antimicrobial agents. One of the key enzymes in this pathway is 3-ketoacyl-acyl carrier protein (ACP) reductase (FabG), which catalyzes the NADPH-dependent reduction of β-ketoacyl-ACP intermediates. nih.gov Inhibition of this enzyme disrupts the fatty acid elongation cycle, which is essential for bacterial survival.

Currently, there is a lack of direct scientific literature investigating the inhibitory activity of 4-Amino-8-chloroquinoline-3-carbohydrazide specifically against 3-ketoacyl ACP reductase. However, the broader class of quinoline derivatives has been a subject of interest in the search for novel enzyme inhibitors. For instance, various heterocyclic compounds have been screened for their potential to inhibit enzymes in the FASII pathway. The exploration of quinoline-based compounds as inhibitors for enzymes like FabG could be a promising area for future research, given their structural diversity and proven bioactivity against other targets. The development of new inhibitors for FabG is significant, especially in the context of rising multidrug-resistant bacterial strains. nih.gov

α-Glucosidase Inhibition

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. This mechanism is a therapeutic target for managing type 2 diabetes.

While direct studies on 4-Amino-8-chloroquinoline-3-carbohydrazide are not available, numerous studies have highlighted the potent α-glucosidase inhibitory activity of various quinoline derivatives. For example, a series of novel quinoline derivatives demonstrated significant inhibitory potentials with IC50 values ranging from 2.60 to 102.12 μM, with some compounds being exceptionally potent, over 14 times more so than the standard drug acarbose (B1664774) (IC50 = 38.25 ± 0.12 μM). researchgate.net Kinetic studies of some of these derivatives revealed a competitive mode of inhibition against the α-glucosidase enzyme. researchgate.net Furthermore, quinoline–1,3,4-oxadiazole (B1194373) conjugates have also shown strong α-glucosidase inhibition. nih.gov The inhibitory activity is often influenced by the nature and position of substituents on the quinoline ring. For instance, the introduction of halogen groups on a benzyl (B1604629) ring attached to a related benzimidazole-thioquinoline structure was found to modulate the inhibitory effect. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Quinoline Derivatives

| Compound Class | Exemplary IC50 Values (μM) | Reference |

|---|---|---|

| Quinoline-oxadiazole Schiff bases | 2.60 - 102.12 | researchgate.net |

| Quinoline–1,3,4-oxadiazole conjugates | 15.85 - 63.59 | nih.gov |

| Benzimidazole-thioquinoline derivatives | 28.0 - 663.7 | nih.gov |

| Indolo[1,2-b]isoquinoline derivatives | 3.44 - 41.24 | mdpi.com |

This table presents data for structurally related quinoline derivatives to infer the potential activity of 4-Amino-8-chloroquinoline-3-carbohydrazide.

β-Glucuronidase Inhibition

β-Glucuronidase is an enzyme that is implicated in certain pathological conditions, including the development of some cancers, due to its ability to deconjugate glucuronidated metabolites. nih.gov Inhibition of this enzyme is therefore considered a potential therapeutic strategy.

Specific inhibitory studies on 4-Amino-8-chloroquinoline-3-carbohydrazide against β-glucuronidase are not currently documented in the scientific literature. However, the broader family of quinoline derivatives has been investigated for this activity. The structural features of the quinoline ring system can be modified to design potent inhibitors of β-glucuronidase. The investigation into the potential of 4-Amino-8-chloroquinoline-3-carbohydrazide and its analogues as β-glucuronidase inhibitors could be a valuable avenue for future research.

Antioxidant Activity Mechanisms

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant potential of a compound can be exerted through various mechanisms, including radical scavenging and metal chelation.

Radical Scavenging Properties (e.g., DPPH, Hydroxyl Radical, Superoxide (B77818) Radical)

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant activity. Common in vitro assays to determine this property include the DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl radical, and superoxide radical scavenging assays.

Quinoline-3-carbohydrazide (B3054276) derivatives have been specifically investigated for their antioxidant properties through pharmacophore modeling and in vitro testing. nih.govresearchgate.net These studies have demonstrated that compounds with this core structure can exhibit good antioxidant activity by scavenging DPPH, hydroxyl, and superoxide radicals. nih.gov The DPPH radical scavenging assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. nih.govmdpi.com Quinoline-hydrazone derivatives have been shown to possess stronger antioxidant activity than related benzimidazole (B57391) structures in DPPH assays, with the hydroxyl group in the structure playing a role in this activity. nih.gov

The scavenging of hydroxyl radicals by quinoline derivatives has also been demonstrated, with the presence of certain functional groups, such as an aldehyde, enhancing the scavenging efficacy. idosi.org Similarly, the superoxide radical scavenging activity of quinoline derivatives has been reported, with metal complexes of these ligands sometimes showing increased antioxidant potential. researchgate.net The antioxidant activity of quinoline derivatives is often attributed to their ability to donate a hydrogen atom or an electron, which is a common mechanism for phenolic and other aromatic antioxidants. mdpi.comnih.govnih.gov

Table 2: Radical Scavenging Activity of a Quinoline Derivative

| Radical Scavenged | Activity | Reference |

|---|

This table provides an example of the radical scavenging potential of a structurally similar quinoline derivative.

Metal Chelation in Biological Systems

Transition metal ions, such as iron and copper, can participate in the generation of reactive oxygen species through Fenton-like reactions. By chelating these metal ions, a compound can prevent them from taking part in these harmful reactions, thereby exhibiting an indirect antioxidant effect.

The 8-hydroxyquinoline (B1678124) scaffold is well-known for its potent metal-chelating abilities. researchgate.netdovepress.comnih.govdrugbank.com Although 4-Amino-8-chloroquinoline-3-carbohydrazide is not an 8-hydroxyquinoline, the quinoline ring system itself can participate in metal coordination. The presence of nitrogen and oxygen atoms in the 4-amino and 3-carbohydrazide substituents could potentially contribute to the metal-chelating capacity of the molecule. Derivatives of 8-amino-quinoline have been synthesized and shown to chelate copper ions. mdpi.com The antioxidant properties of 8-hydroxyquinoline derivatives are often linked to their metal chelating ability, which prevents the formation of damaging free radicals. researchgate.net This mechanism suggests that 4-Amino-8-chloroquinoline-3-carbohydrazide might also exert antioxidant effects through the chelation of pro-oxidant metal ions in biological systems.

Design and Development of Quinoline Carbohydrazide Derivatives and Analogues

Rational Drug Design Strategies

Rational drug design for derivatives of 4-amino-8-chloroquinoline-3-carbohydrazide often employs computational and structure-based methods to predict and optimize biological activity. A key strategy involves identifying a biological target and designing molecules that can specifically interact with it. For the closely related 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) scaffold, rational design has been utilized to develop anti-HIV-1 and antibacterial agents. nih.gov This approach often involves molecular docking studies to understand the binding interactions between the designed compounds and their target enzymes. nih.gov

In the context of HIV-1 integrase inhibitors, the design strategy focuses on the chelation of Mg2+ ions in the enzyme's active site, which is crucial for its function. nih.gov The carbohydrazide (B1668358) moiety, along with other functional groups on the quinoline (B57606) ring, can be strategically positioned to facilitate this chelation. For instance, in the design of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, an arylidene fragment was attached to the core structure to potentially enhance anti-HIV-1 activities. nih.gov

Computational tools such as Autodock Vina are employed to perform flexible-ligand and rigid-target docking experiments, helping to predict the binding modes and affinities of the designed molecules. nih.gov This allows for the prioritization of compounds for synthesis and biological evaluation. While these strategies have been applied to similar quinoline carbohydrazide cores, they provide a clear blueprint for the rational design of 4-amino-8-chloroquinoline-3-carbohydrazide derivatives for various therapeutic targets.

A hypothetical rational design cycle for 4-amino-8-chloroquinoline-3-carbohydrazide derivatives might involve:

Target Identification: Selecting a relevant biological target, for example, a bacterial enzyme or a viral protein.

Pharmacophore Modeling: Identifying the key functional groups on the 4-amino-8-chloroquinoline-3-carbohydrazide scaffold responsible for biological activity.

In Silico Screening: Virtually screening a library of derivatives with modifications at the amino, chloro, or carbohydrazide positions.

Synthesis and Biological Evaluation: Synthesizing the most promising candidates and testing their activity in vitro.

Structure-Activity Relationship (SAR) Studies: Analyzing the relationship between the chemical structure of the derivatives and their biological activity to refine the design for the next generation of compounds.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular scaffolds that are structurally different from a known active compound but retain similar biological activity. nih.gov This approach is valuable for discovering novel intellectual property, improving pharmacokinetic properties, or avoiding known toxicities associated with the original scaffold. For 4-amino-8-chloroquinoline-3-carbohydrazide, scaffold hopping could be employed to find alternative core structures that maintain the spatial arrangement of key pharmacophoric features.

Bioisosteric replacement is a related strategy that involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or metabolic stability. drughunter.com In the context of 4-amino-8-chloroquinoline-3-carbohydrazide, several bioisosteric replacements could be considered:

Amino Group (at C4): The 4-amino group could be replaced with other hydrogen bond donors or acceptors, such as a hydroxyl group or a small alkylamino group.

Chloro Group (at C8): The 8-chloro substituent could be replaced with other halogens (e.g., fluorine, bromine) or with other electron-withdrawing or lipophilic groups to modulate the electronic properties and membrane permeability of the molecule.

Carbohydrazide Group (at C3): The carbohydrazide moiety is a versatile functional group that can be replaced with various bioisosteres. For example, it could be replaced with other heterocyclic rings like oxadiazoles (B1248032) or triazoles, which can mimic the hydrogen bonding properties of the carbohydrazide. drughunter.com

The following table illustrates potential bioisosteric replacements for the functional groups of 4-amino-8-chloroquinoline-3-carbohydrazide:

| Functional Group | Position | Potential Bioisosteric Replacements | Rationale for Replacement |

| Amino | C4 | Hydroxyl, Methylamino | To alter hydrogen bonding capacity and basicity. |

| Chloro | C8 | Fluoro, Bromo, Trifluoromethyl | To modify electronic effects, lipophilicity, and metabolic stability. |

| Carbohydrazide | C3 | 1,3,4-Oxadiazole (B1194373), 1,2,4-Triazole (B32235), Tetrazole | To improve metabolic stability and alter pharmacokinetic properties while maintaining key interactions with the biological target. |

These strategies of scaffold hopping and bioisosteric replacement are powerful tools in drug discovery to optimize the properties of lead compounds based on the 4-amino-8-chloroquinoline-3-carbohydrazide scaffold.

Synthesis of Hybrid Molecules with Dual Pharmacophores

One common approach is to link the 4-aminoquinoline (B48711) moiety to another biologically active scaffold via a suitable linker. For instance, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been synthesized and evaluated for their antiproliferative activities. mdpi.com In these hybrids, the two pharmacophores are connected through different types of linkers, such as 3-phenyl, 4-phenyl piperazine, and ethyl benzamidyl groups. mdpi.com

The synthesis of such hybrid molecules typically involves a multi-step process. For example, a common synthetic route could involve the nucleophilic substitution of a halogen on the quinoline ring with a linker containing a reactive functional group, followed by the attachment of the second pharmacophore.

A hypothetical synthetic scheme for a hybrid molecule incorporating the 4-amino-8-chloroquinoline-3-carbohydrazide scaffold could involve:

Functionalization of the Carbohydrazide: The carbohydrazide moiety can be reacted with various aldehydes or ketones to form hydrazones, or with isocyanates or isothiocyanates to form semicarbazides and thiosemicarbazides, respectively. These reactions introduce a second pharmacophore.

Modification of the 4-Amino Group: The 4-amino group can be acylated or alkylated to introduce a linker that can then be used to attach another pharmacophore.

The table below presents examples of hybrid molecules synthesized from the related 7-chloro-4-aminoquinoline scaffold and their reported biological activities, which can serve as a guide for the design of hybrids based on 4-amino-8-chloroquinoline-3-carbohydrazide.

| Quinoline Core | Second Pharmacophore | Linker | Reported Biological Activity | Reference |

| 7-Chloro-4-aminoquinoline | Benzimidazole (B57391) | 3-Phenyl | Antiproliferative | mdpi.com |

| 7-Chloro-4-aminoquinoline | Benzimidazole | 4-Phenyl piperazine | Antiproliferative | mdpi.com |

| 7-Chloro-4-aminoquinoline | Benzimidazole | Ethyl benzamidyl | Antiproliferative | mdpi.com |

The development of hybrid molecules containing the 4-amino-8-chloroquinoline-3-carbohydrazide core holds significant potential for the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.

Coordination Chemistry of Quinoline Carbohydrazides with Metal Ions

Synthesis of Metal Complexes

There is no specific information available regarding the synthesis of metal complexes involving 4-Amino-8-chloroquinoline-3-carbohydrazide. However, based on studies of similar quinoline (B57606) carbohydrazide (B1668358) derivatives, a general synthetic approach can be inferred. Typically, the synthesis of such metal complexes involves the reaction of the carbohydrazide ligand with a metal salt in a suitable solvent.

For instance, research on Schiff bases derived from quinoline-3-carbohydrazide (B3054276) shows that complexes with transition metals like Cu(II), Ni(II), Co(II), Cd(II), Cr(III), and Fe(III) are often prepared by refluxing a methanolic or ethanolic solution of the ligand with an ethanolic solution of the respective metal chloride. mdpi.com The reaction mixture is usually heated for a period, after which the resulting complex precipitates and can be collected by filtration, washed, and dried. mdpi.com The molar ratio of ligand to metal is a critical parameter that influences the stoichiometry of the final complex.

Characterization of Coordination Compounds

Specific characterization data for metal complexes of 4-Amino-8-chloroquinoline-3-carbohydrazide is not documented. For related quinoline carbohydrazide complexes, a range of spectroscopic and analytical techniques are employed to elucidate their structure and properties. These methods include:

Elemental Analysis: To determine the empirical formula and confirm the stoichiometry of the metal-ligand complex.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. Shifts in the vibrational frequencies of functional groups, such as the carbonyl (C=O) and azomethine (C=N) in Schiff base derivatives, upon complexation indicate their involvement in bonding with the metal ion. mdpi.com

¹H-NMR Spectroscopy: To study the effect of the metal ion on the chemical environment of the ligand's protons. Significant shifts in the signals of protons near the coordination sites can confirm the binding mode. mdpi.comuq.edu.au

UV-Visible Spectroscopy: To investigate the electronic transitions within the complex, which provides information about the geometry of the coordination sphere.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the central metal ion. mdpi.comuq.edu.au

Ligand Binding Modes and Geometries in Metal Complexes

The binding modes and resulting geometries of metal complexes are fundamentally dependent on the coordinating atoms of the ligand. For 4-Amino-8-chloroquinoline-3-carbohydrazide, potential donor sites include the amino group, the quinoline nitrogen, the carbonyl oxygen, and the hydrazide nitrogens.

In studies involving Schiff bases of quinoline-3-carbohydrazide, the ligands typically act as bidentate or tridentate chelating agents. Coordination often occurs through the azomethine nitrogen and the carbonyl oxygen. mdpi.com In some cases, a phenolic oxygen (if present in the aldehyde moiety of the Schiff base) also participates in coordination. mdpi.comuq.edu.au The quinoline nitrogen is sometimes reported to be a weaker coordinating site. mdpi.comuq.edu.au

Based on these related structures, the resulting metal complexes often exhibit geometries such as octahedral or square planar, depending on the metal ion and the ligand-to-metal ratio. mdpi.comuq.edu.au For example, octahedral geometries have been proposed for several Cu(II), Fe(III), and Co(II) complexes of quinoline-3-carbohydrazide Schiff bases. mdpi.com

Impact of Metal Complexation on Biological Activity

While there is no specific data on the biological activity of 4-Amino-8-chloroquinoline-3-carbohydrazide metal complexes, the principle that metal complexation can modulate the biological activity of a ligand is well-established in coordination chemistry. Chelation can enhance the lipophilicity of a compound, facilitating its transport across cell membranes and thereby increasing its efficacy. nih.gov

The antimicrobial activity of quinoline derivatives is a significant area of research. nih.govbepls.com It is often observed that the biological activity of these compounds is enhanced upon coordination with metal ions. This enhancement is frequently explained by chelation theory, which posits that the partial sharing of the metal's positive charge with the donor atoms of the ligand reduces the polarity of the metal ion. This, in turn, increases the lipophilic nature of the complex, allowing for easier penetration through the lipid layers of microbial cell membranes. nih.gov

Studies on various quinoline-based ligands and their metal complexes have demonstrated this principle. For example, Schiff bases of 2-(quinolin-8-yloxy) acetohydrazide and their Cu(II) and Zn(II) complexes were investigated for their antimicrobial activity, with the copper complex showing high effectiveness against Gram-positive bacteria. mdpi.com However, it is important to note that this synergistic effect is not universal, and in some cases, metal complexation does not lead to a significant increase in biological activity. mdpi.com Without experimental data for 4-Amino-8-chloroquinoline-3-carbohydrazide and its complexes, any potential enhancement in antimicrobial effects remains speculative.

Future Directions and Emerging Research Avenues

Advanced Synthetic Methodologies and Automation for Quinoline (B57606) Carbohydrazides

The development of novel and efficient synthetic strategies is crucial for accelerating the discovery and optimization of new therapeutic agents. amazonaws.com Traditional synthesis of quinoline carbohydrazides often involves the reaction of a corresponding quinoline ester with hydrazine (B178648) hydrate (B1144303). amazonaws.comneliti.com While effective, these multi-step batch processes can be time-consuming and may not be optimal for generating large, diverse libraries of compounds for high-throughput screening.

Future research should focus on the adoption of advanced synthetic technologies. Methodologies such as continuous-flow synthesis offer significant advantages over traditional batch chemistry, including improved reaction control, enhanced safety, and greater scalability. rsyn.org Automating these processes on robotic platforms can further accelerate the synthesis of a wide range of 4-Amino-8-chloroquinoline-3-carbohydrazide derivatives. This would enable the rapid exploration of the chemical space around the core scaffold, facilitating more comprehensive structure-activity relationship (SAR) studies.

Table 1: Comparison of Synthetic Methodologies for Quinoline Carbohydrazide (B1668358) Production

| Feature | Traditional Batch Synthesis | Advanced Flow Chemistry & Automation |

|---|---|---|

| Process Type | Discontinuous, multi-step | Continuous, integrated |

| Scalability | Often challenging | Readily scalable |

| Reaction Control | Moderate (temperature, mixing) | High (precise control of parameters) |

| Safety | Handling of potentially hazardous reagents in large volumes | Improved safety with smaller reaction volumes |

| Library Generation | Slow, sequential | Rapid, parallel synthesis enabled |

| Efficiency | Can be lower due to multiple work-up steps | Higher throughput and yield |

The integration of these advanced and automated methods will be instrumental in efficiently producing novel analogues for biological evaluation. rsyn.org

Deeper Mechanistic Elucidation of Biological Targets for Quinoline Carbohydrazides

While the broader class of quinoline derivatives is known to interact with various biological targets, the specific molecular targets of 4-Amino-8-chloroquinoline-3-carbohydrazide are not yet fully understood. Quinoline hydrazone derivatives have been reported to act on bacterial targets like DNA gyrase. researchgate.net However, a comprehensive understanding requires moving beyond generalized mechanisms to pinpoint specific protein interactions.

Future investigations must employ a multi-pronged approach to identify and validate biological targets. This includes:

Affinity-Based Proteomics: Utilizing chemical probes derived from the 4-Amino-8-chloroquinoline-3-carbohydrazide scaffold to isolate and identify binding partners from cell lysates.

Genetic Approaches: Techniques like CRISPR-Cas9 screening can help identify genes that confer sensitivity or resistance to the compound, thereby pointing to its mechanism of action.

Structural Biology: Co-crystallization of the compound with its putative protein targets or the use of cryo-electron microscopy can provide atomic-level insights into the binding mode, confirming the interaction and guiding further optimization. neliti.com

The pharmacological activity of a drug is achieved through the molecular binding of the ligand to a receptor, which is typically a protein. neliti.com A deeper mechanistic understanding is essential for rational drug design and for predicting potential off-target effects, ultimately leading to the development of safer and more effective therapies.

Artificial Intelligence and Machine Learning in Drug Discovery for Quinoline Carbohydrazides

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. rsyn.org These computational tools can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost associated with bringing a new drug to market. derpharmachemica.com For the 4-Amino-8-chloroquinoline-3-carbohydrazide scaffold, AI and ML can be applied across the entire discovery pipeline.

Key applications include:

Predictive Modeling: ML algorithms can be trained on existing data from quinoline derivatives to build quantitative structure-activity relationship (QSAR) models. researchgate.net These models can then predict the biological activity of novel, unsynthesized analogues of 4-Amino-8-chloroquinoline-3-carbohydrazide, allowing researchers to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the 4-Amino-8-chloroquinoline-3-carbohydrazide scaffold, optimized for specific properties such as high affinity for a target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. derpharmachemica.com

Target Identification: AI can analyze biological data from genomics, proteomics, and transcriptomics to identify and validate novel biological targets for which this quinoline scaffold might be effective.

Table 2: Application of AI/ML in the Quinoline Carbohydrazide Drug Discovery Pipeline

| Discovery Phase | AI/ML Application | Potential Impact |

|---|---|---|

| Target Identification | Analysis of large-scale biological data | Identification of novel therapeutic targets |

| Hit Identification | Virtual screening of compound libraries | Faster identification of initial active compounds |

| Lead Optimization | Predictive QSAR and ADME modeling derpharmachemica.comresearchgate.net | Design of compounds with improved potency and drug-like properties |

| Preclinical Studies | Prediction of potential toxicity and side effects | Reduction in late-stage failures |

The integration of AI and ML into the research workflow will enable a more data-driven and efficient approach to drug discovery centered on the quinoline carbohydrazide scaffold. rsyn.orgderpharmachemica.com

Exploration of Novel Therapeutic Applications for Quinoline Carbohydrazide Scaffolds

The quinoline ring is considered a "privileged scaffold" due to its ability to form the structural basis for drugs with a wide range of therapeutic actions. researchgate.net Derivatives have shown a remarkable diversity of biological activities, including anticancer, anticonvulsant neliti.com, antimalarial, antitubercular eurjchem.com, anti-inflammatory eurjchem.com, and antimicrobial effects. researchgate.netamazonaws.com